molecular formula C27H44O5 B1256715 Reineckiagenin A

Reineckiagenin A

Cat. No.: B1256715
M. Wt: 448.6 g/mol
InChI Key: CZPZAVXEEBSUDO-GPNSMIPFSA-N
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Description

Reineckiagenin (C${27}$H${44}$O$_5$; molecular weight: 448.64–448.65 g/mol) is a steroidal sapogenin first isolated from Reineckia carnea Kunth (Asparagaceae) and later identified in Radix Rehmanniae, a traditional Chinese medicinal herb . It is characterized by a hydroxyl group in its F-ring, a structural feature critical to its bioactivity . Reineckiagenin exhibits estrogen-like activity by binding to estrogen receptors ERα and GPR30, modulates the hypothalamic-pituitary-ovarian axis, and suppresses inflammatory mediators such as iNOS, COX-2, and IL-6 . Its applications span pharmacological research, particularly in polycystic ovary syndrome (PCOS) treatment and anti-inflammatory studies .

Properties

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,14R,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-8,14,16-triol

InChI

InChI=1S/C27H44O5/c1-15-7-10-26(31-14-15)16(2)27(30)23(32-26)13-21-19-6-5-17-11-18(28)12-22(29)25(17,4)20(19)8-9-24(21,27)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16+,17+,18+,19+,20-,21-,22+,23-,24-,25-,26+,27+/m0/s1

InChI Key

CZPZAVXEEBSUDO-GPNSMIPFSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)O)C)OC1

Synonyms

reineckiagenin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Reineckiagenin and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Key Structural Features Pharmacological Activities
Reineckiagenin C${27}$H${44}$O$_5$ 448.64–448.65 Reineckia carnea, Radix Rehmanniae F-ring hydroxyl group Estrogenic activity; anti-inflammatory effects
Isoreineckiagenin C${27}$H${44}$O$_5$ 448.64 Reineckia carnea Structural isomer of Reineckiagenin; hydroxyl position differs Limited data; hypothesized similar bioactivity
Isocarneagenin C${27}$H${44}$O$_5$ 448.64 Reineckia carnea F-ring hydroxyl with stereochemical variation Unknown; potential shared targets with Reineckiagenin
Convallamarogenin C${27}$H${42}$O$_4$ 430.63 Convallaria majalis Lacks F-ring hydroxyl; spirostanol skeleton Cardiotonic effects; not estrogenic
Isorhodeasapogenin C${27}$H${44}$O$_4$ 432.64 Rhodea japonica E-ring modifications; no F-ring hydroxyl Anti-tumor properties; distinct from Reineckiagenin

Key Findings

Structural Similarities and Differences :

  • Reineckiagenin, Isoreineckiagenin, and Isocarneagenin share identical molecular formulas but differ in hydroxyl group positioning or stereochemistry, influencing receptor binding .
  • Compounds like Convallamarogenin and Isorhodeasapogenin lack the F-ring hydroxyl, leading to divergent bioactivities (e.g., cardiotonic vs. estrogenic effects) .

Pharmacological Overlap and Divergence: Reineckiagenin’s estrogenic activity is unique among its analogs, as demonstrated by its high docking affinity for ERα and GPR30 .

Solubility and Stability: Reineckiagenin is soluble in DMSO and ethanol, with stable storage at -20°C . Similar data for Isoreineckiagenin and Isocarneagenin are unavailable, highlighting a research gap .

Q & A

Q. How can ethnopharmacological data guide the discovery of this compound in understudied plant taxa?

  • Methodological Answer : Integrate ethnobotanical surveys with metabolomics (GC-MS, LC-MS) and phylogenetics to prioritize species. Use bioactivity-guided fractionation and dereplication strategies to avoid rediscovery of known compounds .

Methodological Considerations for Data Quality

  • Reproducibility : Document all experimental parameters (e.g., solvent ratios, column temperatures) and deposit raw data in repositories like Zenodo or Figshare .
  • Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons and survival analysis (Kaplan-Meier) for longitudinal studies. Report effect sizes and confidence intervals .
  • Ethical Compliance : Obtain permits for plant collection (CBD/Nagoya Protocol) and ethical approvals for animal/human studies .

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